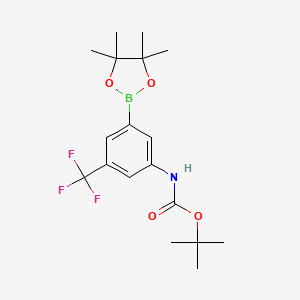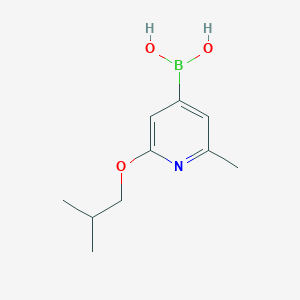
(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with an isobutoxy group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutoxy-6-methylpyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 2-isobutoxy-6-methylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol) are used.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Aplicaciones Científicas De Investigación
(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Isobutoxy-6-methylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can undergo transmetalation with a palladium catalyst in the Suzuki–Miyaura coupling. This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired product.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
(2-Isobutoxy-6-methylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the isobutoxy group can also affect the compound’s solubility and stability, making it distinct from other boronic acids.
Propiedades
IUPAC Name |
[2-methyl-6-(2-methylpropoxy)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-5-9(11(13)14)4-8(3)12-10/h4-5,7,13-14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMAKWLCXFPCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OCC(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
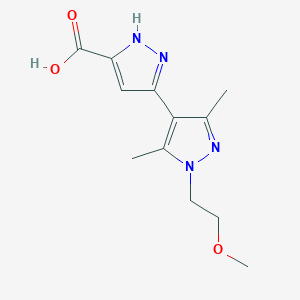

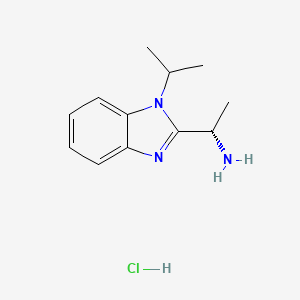
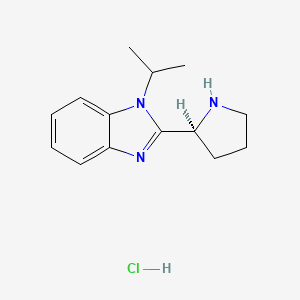


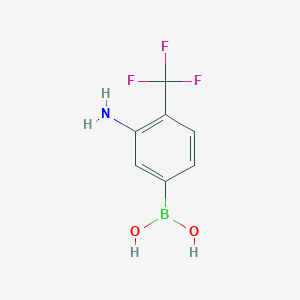
![(3-{[(tert-Butoxy)carbonyl]amino}-2,4-difluorophenyl)boronic acid](/img/structure/B8006152.png)
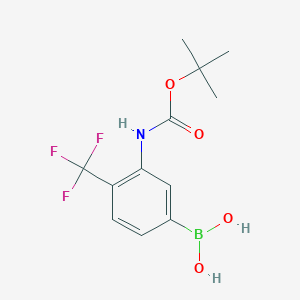
![[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid](/img/structure/B8006158.png)


![[5-Chloro-2-(trifluoromethyl)pyridin-4-yl]boronic acid](/img/structure/B8006194.png)
